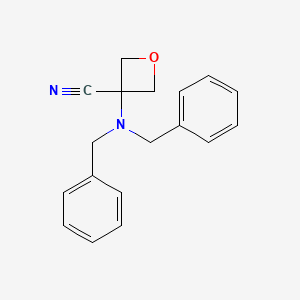

3-(Dibenzylamino)oxetane-3-carbonitrile

描述

3-(Dibenzylamino)oxetane-3-carbonitrile (CAS: 1021393-00-9) is an oxetane-based nitrile compound featuring a dibenzylamino substituent at the 3-position of the oxetane ring. Its molecular formula is C₁₈H₁₈N₂O, with a molecular weight of 278.36 g/mol . This compound is commercially available with a purity of ≥95% and is used in academic and industrial research, particularly in pharmaceutical and materials science applications .

The oxetane ring confers rigidity and metabolic stability, while the nitrile group offers versatility in chemical transformations (e.g., hydrolysis to carboxylic acids or reduction to amines). The dibenzylamino substituent enhances solubility in organic solvents and may influence binding interactions in drug discovery contexts .

属性

IUPAC Name |

3-(dibenzylamino)oxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAWKDAFHOUZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725584 | |

| Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021393-00-9 | |

| Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile typically involves multiple steps, starting with the reaction of dibenzylamine with suitable precursors to form the oxetane ring. One common method includes the cyclization of a linear precursor containing the dibenzylamino group under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process may also include purification steps to isolate the compound from by-products and unreacted starting materials. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 3-(Dibenzylamino)oxetane-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in an acidic or neutral medium.

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives of this compound. These products can have different physical and chemical properties, making them suitable for various applications.

科学研究应用

Medicinal Chemistry Applications

1. IRAK4 Inhibition

Recent studies have highlighted the potential of 3-(dibenzylamino)oxetane-3-carbonitrile as an IRAK4 inhibitor. IRAK4 is a critical kinase involved in the inflammatory response, making it a target for treating inflammatory diseases. The compound has been included in formulations aimed at treating skin conditions characterized by inflammation, such as cutaneous T-cell lymphoma and other skin neoplasms .

2. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its dibenzylamino group enhances its reactivity, allowing for modifications that lead to the development of new pharmacophores with improved therapeutic profiles . For example, derivatives of this compound have been explored for their potential as anti-cancer agents and anti-inflammatory drugs.

Material Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers through methods such as ring-opening polymerization. This process can lead to the development of novel materials with specific mechanical and thermal properties suitable for various industrial applications .

2. Coatings and Adhesives

Due to its chemical stability and ability to form cross-linked structures, this compound is being investigated for use in coatings and adhesives. Its incorporation into formulations can enhance the durability and performance of these materials under various environmental conditions .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| IRAK4 Inhibitors for Inflammatory Diseases | Demonstrated efficacy in reducing inflammation in preclinical models | Potential treatment for skin disorders |

| Synthesis of Novel Anticancer Agents | Compounds derived from this compound showed significant cytotoxicity against cancer cell lines | Drug development |

| Polymerization Studies | Successful ring-opening polymerization leading to high-performance polymers | Industrial applications |

作用机制

The mechanism by which 3-(Dibenzylamino)oxetane-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biochemical studies, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism can vary based on the context in which the compound is used.

相似化合物的比较

Structural and Molecular Comparison

The following table summarizes key structural analogs of 3-(dibenzylamino)oxetane-3-carbonitrile:

Key Observations :

- Substituent Effects: The dibenzylamino group in the target compound increases steric bulk and hydrophobicity compared to analogs like 3-(benzylamino)oxetane-3-carbonitrile or 3-phenyl derivatives. This may enhance binding affinity in hydrophobic pockets of biological targets .

- Reactivity: The nitrile group is common across all analogs, enabling reactions such as nucleophilic additions or reductions. However, electron-donating substituents (e.g., benzylamino) may modulate nitrile reactivity .

- Stability: Oxetane rings with bulky substituents (e.g., dibenzylamino) are less prone to ring-opening reactions under acidic or basic conditions compared to smaller substituents like hydroxymethyl .

生物活性

3-(Dibenzylamino)oxetane-3-carbonitrile, a compound with the molecular formula and a molecular weight of 278.36 g/mol, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an oxetane ring, which contributes to its unique reactivity and biological properties. The presence of the dibenzylamino group enhances its lipophilicity, potentially affecting its pharmacokinetic profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.36 g/mol |

| CAS Number | 1021393-00-9 |

| Hazard Classification | Irritant |

The biological activity of this compound is thought to involve interactions with various biological targets, particularly enzymes and receptors. The oxetane moiety is known for its ability to act as a bioisostere, potentially enhancing metabolic stability while maintaining functional activity.

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity through reversible covalent bonding.

- Receptor Modulation : It may also modulate receptor activity, impacting signaling pathways related to various physiological processes.

Anticancer Activity

Research indicates that compounds containing oxetane rings exhibit promising anticancer properties. In particular, studies have shown that derivatives of oxetanes can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- A study demonstrated that oxetane derivatives could effectively inhibit the growth of several cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various contexts. Preliminary investigations suggest that this compound may possess significant antibacterial and antifungal properties.

- In vitro studies have indicated that similar compounds exhibit activity against both gram-positive and gram-negative bacteria .

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Given its lipophilic nature, it is expected to have good oral bioavailability.

- Metabolism : The compound's metabolic stability is enhanced by the oxetane structure, which can reduce susceptibility to cytochrome P450-mediated metabolism.

- Toxicity : Preliminary toxicity studies indicate that while the compound exhibits irritant properties, further studies are needed to fully assess its safety profile in vivo .

常见问题

Q. What are the recommended synthetic routes for 3-(Dibenzylamino)oxetane-3-carbonitrile?

- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example, oxetane nitriles are often prepared by reacting oxetane precursors (e.g., oxetane-3-carbonitrile derivatives) with benzyl halides in the presence of a base like K₂CO₃. Catalytic hydrogenation using Raney-Ni under H₂ atmosphere is also effective for reducing intermediates (e.g., imines or nitriles) to amines .

- Example Protocol :

- React 3-aminooxetane-3-carbonitrile with benzyl bromide in DMF at 80°C for 12 hours.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dibenzylamino groups at C3 of the oxetane ring) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₈H₁₈N₂O, expected m/z 278.36) .

- IR Spectroscopy : Detect nitrile (C≡N) stretch near 2218–2225 cm⁻¹ .

Q. What safety precautions are critical during handling?

- Safety Protocol :

- Avoid inhalation/contact; use PPE (gloves, goggles, lab coat).

- Store in a cool, dry place under inert gas (e.g., N₂) to prevent degradation .

- For spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?

- Troubleshooting Strategy :

- Variable Temperature NMR : Resolve dynamic rotational barriers in dibenzylamino groups.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- X-ray Crystallography : Confirm solid-state structure if crystallizable (analogous to dibenzylammonium salts in ).

Q. What strategies optimize reaction yields in dibenzylamino-functionalized oxetanes?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitution efficiency.

- Catalyst Optimization : Evaluate Pd/C vs. Raney-Ni for hydrogenation steps (see ).

- Table : Reaction Conditions vs. Yield (Hypothetical Data)

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Raney-Ni | MeOH | 25 | 72 |

| Pd/C | EtOAc | 50 | 65 |

Q. How does the electron-withdrawing nitrile group influence the reactivity of the oxetane ring?

- Mechanistic Insight :

- The nitrile stabilizes adjacent carbocations, facilitating ring-opening reactions (e.g., acid-catalyzed hydrolysis to amides).

- Computational studies (e.g., NBO analysis) show increased electrophilicity at C3, enhancing nucleophilic attack .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Considerations :

- Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution for enantiopure batches.

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS numbers for similar oxetane derivatives?

- Verification Protocol :

- Cross-reference CAS numbers with authoritative databases (e.g., PubChem, SciFinder).

- Confirm via synthesis validation (e.g., replicate procedures in ).

Q. Why might catalytic hydrogenation yield vary between studies?

- Root Cause Analysis :

- Catalyst activity (e.g., Raney-Ni lot variability).

- Substrate purity (trace moisture degrades catalysts).

- Pressure differences in H₂ atmosphere (1 atm vs. high-pressure reactors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。